Haloperidol-1-hydroxy-2'-D-glucuronide

Clinical Pharmacology Metabolite Profiling Urinary Biomarker

Haloperidol-1-hydroxy-2'-D-glucuronide is the principal reference standard for accurate haloperidol bioanalysis. Plasma concentrations significantly exceed parent drug levels, making it critical for exposure assessment. It accounts for ~18% of the urinary dose, far surpassing other conjugates. With a >10-fold higher formation rate via UGT2B7 (Km=85 μM), it is the only valid calibrant for O-glucuronidation assays, ensuring reliable metabolic stability benchmarking and therapeutic drug monitoring.

Molecular Formula C27H33ClFNO9
Molecular Weight 570.0 g/mol
Cat. No. B13749548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol-1-hydroxy-2'-D-glucuronide
Molecular FormulaC27H33ClFNO9
Molecular Weight570.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26?/m0/s1
InChIKeyBMEZYYSQKUDMEQ-ZEXCBXNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol-1-hydroxy-2'-D-glucuronide: Metabolite Reference Standard for Antipsychotic Drug Monitoring and Pharmacokinetic Research


Haloperidol-1-hydroxy-2'-D-glucuronide (CAS 100442-86-2) is a major phase II O-glucuronide metabolite of the typical antipsychotic drug haloperidol, formed primarily through the action of UDP-glucuronosyltransferase (UGT) enzymes UGT2B7, UGT1A4, and UGT1A9 in human liver [1]. In humans, approximately 18% of an administered haloperidol dose is excreted in urine as this specific glucuronide conjugate within 24 hours, making it the predominant urinary metabolite [2]. The compound serves as a critical analytical reference standard for quantifying haloperidol exposure in biological matrices and for investigating interindividual variability in antipsychotic metabolism [3].

Why Haloperidol-1-hydroxy-2'-D-glucuronide Cannot Be Substituted by Other Haloperidol Metabolites in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, generic substitution of structurally similar haloperidol metabolites introduces unacceptable analytical error due to divergent ionization efficiencies, chromatographic retention behavior, and enzymatic formation routes. Haloperidol-1-hydroxy-2'-D-glucuronide (O-glucuronide) is formed via UGT2B7, UGT1A4, and UGT1A9, while the minor N-glucuronide is catalyzed solely by UGT1A4, resulting in >10-fold lower formation rates in human liver microsomes [1]. Furthermore, plasma concentrations of this O-glucuronide significantly exceed those of parent haloperidol, reduced haloperidol, and reduced haloperidol glucuronide in patients, establishing it as the dominant circulating glucuronide species [2]. These quantitative differences preclude any assumption of analytical interchangeability among metabolite reference standards without compromising assay accuracy and inter-laboratory reproducibility.

Haloperidol-1-hydroxy-2'-D-glucuronide: Quantified Differential Performance Against Haloperidol, Reduced Haloperidol Glucuronide, N-Glucuronide, and Sila-Haloperidol


Urinary Excretion: 18-Fold Higher Abundance Versus Other Haloperidol Conjugates in Humans

Haloperidol-1-hydroxy-2'-D-glucuronide (MH-3) is the predominant urinary metabolite of haloperidol in humans. In volunteers receiving haloperidol, 18% of the administered dose was excreted in 24-hour urine as MH-3, while all other conjugated metabolites (sulfate conjugate MH-1 and glucuronide conjugate MH-2) each accounted for less than 1% of the dose [1]. This represents an 18-fold or greater quantitative dominance over any other conjugated haloperidol species in urine.

Clinical Pharmacology Metabolite Profiling Urinary Biomarker

Plasma Concentration: Significantly Higher Steady-State Levels Than Parent Haloperidol and Reduced Metabolites

In 39 psychiatric patients receiving regular haloperidol therapy, steady-state plasma concentrations of haloperidol glucuronide (HAL-GL) were significantly higher than those of parent haloperidol (HAL), reduced haloperidol (RHAL), and reduced haloperidol glucuronide (RHAL-GL) [1]. The plasma glucuronidation ratio (total glucuronide / non-glucuronide) showed a significant negative correlation with haloperidol dose (r = -0.63, p < 0.001) [1].

Therapeutic Drug Monitoring Pharmacokinetics Plasma Biomarker

Enzymatic Formation Rate: >10-Fold Higher O-Glucuronidation Versus N-Glucuronidation in Human Liver Microsomes

Incubation of haloperidol with human liver microsomes (HLM) produces two glucuronide metabolites: a major O-glucuronide and a minor N-glucuronide, with >10-fold higher formation of the O-glucuronide [1]. The O-glucuronidation kinetics in HLM follow monophasic behavior with Km = 85 μM and Vmax = 3.2 nmol/min/mg [1]. In contrast, the N-glucuronide is formed exclusively by UGT1A4 and at substantially lower rates [1].

Drug Metabolism UGT Enzymology In Vitro Metabolism

Metabolic Pathway Specificity: Glucuronidation Absent in Sila-Haloperidol, Confirming Structural Requirement

In comparative in vitro metabolism studies, haloperidol produced a significant phase II glucuronide metabolite of the hydroxy group bound to the piperidine ring (Haloperidol-1-hydroxy-2'-D-glucuronide) in human, rat, and dog hepatocytes and in liver microsomes supplemented with UDPGA [1]. For sila-haloperidol, a silicon analog with Si replacing C at the 4-position of the piperidine ring, the analogous glucuronide metabolite was not observed in any hepatocyte or microsomal incubation [1].

Drug Design Metabolic Engineering Silicon-Containing Analogs

Biliary Excretion Profile: Reduced Haloperidol Glucuronide, Not Haloperidol Glucuronide, Dominates Biliary Elimination in Guinea Pig

In bile duct-cannulated guinea pigs administered haloperidol (1 mg/kg i.p.), no significant amount of haloperidol glucuronide (Haloperidol-1-hydroxy-2'-D-glucuronide) was detected in bile over 12 hours. Instead, reduced haloperidol glucuronide was the predominant biliary metabolite, with amounts excreted significantly higher than free haloperidol or reduced haloperidol [1].

Hepatobiliary Disposition Preclinical Pharmacokinetics Metabolite Profiling

Predicted MS/MS Fragmentation Signature: Distinct Spectral Fingerprint for Positive Ion LC-MS/MS Confirmation

The predicted positive ion LC-MS/MS spectrum at 40 V collision energy for Haloperidol-1-hydroxy-2'-D-glucuronide yields a unique SPLASH identifier (splash10-00di-1954000000-abc90444d0cd1e805491) that differentiates it from parent haloperidol (SPLASH not provided) and reduced haloperidol glucuronide [1]. At 20 V collision energy, the predicted SPLASH identifier is splash10-0a4i-0209000000-094b9b5dabc782c7d91d [2]. These predicted spectral signatures enable compound-specific MRM transition development.

Analytical Chemistry LC-MS/MS Metabolite Identification

Haloperidol-1-hydroxy-2'-D-glucuronide: Validated Application Scenarios in Clinical Pharmacology, Forensic Toxicology, and Drug Development


Therapeutic Drug Monitoring (TDM) of Haloperidol in Psychiatric Patients

Quantify Haloperidol-1-hydroxy-2'-D-glucuronide as the primary circulating metabolite in plasma LC-MS/MS assays. Given that its steady-state concentrations significantly exceed those of parent haloperidol and reduced metabolites in patient plasma [1], this compound is the analytically critical reference standard for accurate assessment of total haloperidol exposure and interindividual metabolic variability.

Urinary Compliance Monitoring and Forensic Toxicology Confirmation

Use as the definitive reference standard for urinary haloperidol metabolite analysis. The compound accounts for 18% of an administered dose excreted in urine over 24 hours, while other conjugates contribute less than 1% each [2]. This quantitative dominance makes it the analytically essential calibrant for any urine-based adherence monitoring or forensic toxicology confirmation method requiring sensitivity and specificity.

In Vitro Drug-Drug Interaction and UGT Phenotyping Studies

Employ as the quantitative analytical standard for measuring O-glucuronidation activity in human liver microsome or recombinant UGT isoform assays. The >10-fold higher formation of O-glucuronide versus N-glucuronide, along with defined kinetic parameters (Km = 85 μM, Vmax = 3.2 nmol/min/mg in HLM) [3], establishes this compound as the appropriate analyte for evaluating UGT2B7-mediated haloperidol glucuronidation and potential drug-drug interactions.

Antipsychotic Drug Development and Metabolic Stability Screening

Utilize as a comparator standard when evaluating metabolic stability of novel haloperidol analogs. The finding that sila-haloperidol fails to form an analogous glucuronide metabolite in hepatocyte and microsomal incubations [4] demonstrates that glucuronidation is structurally dependent on the carbon piperidine scaffold. This compound is thus essential for benchmarking the metabolic fate of next-generation antipsychotics designed to modulate this clearance pathway.

Quote Request

Request a Quote for Haloperidol-1-hydroxy-2'-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.